molecular formula C7H5N3O2S B11904513 2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11904513
M. Wt: 195.20 g/mol
InChI Key: UXKMFBLYPAYEOI-UHFFFAOYSA-N
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Description

2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of functionalized thiophene aminoesters. One common method includes the use of palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig reactions . These reactions are performed under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate biological activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities.

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

2-aminothieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H5N3O2S/c8-7-9-2-3-1-4(6(11)12)13-5(3)10-7/h1-2H,(H,11,12)(H2,8,9,10)

InChI Key

UXKMFBLYPAYEOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC(=NC=C21)N)C(=O)O

Origin of Product

United States

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